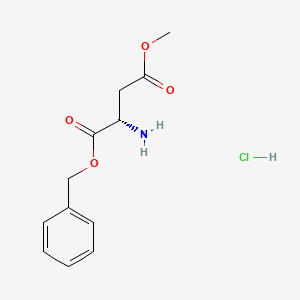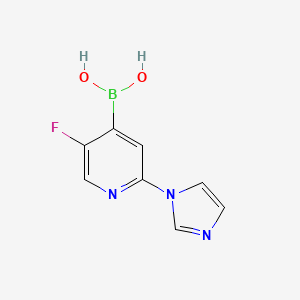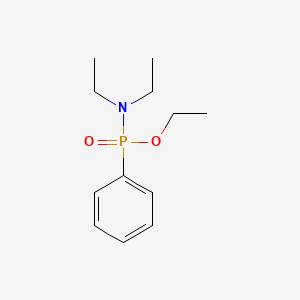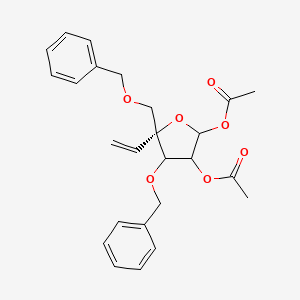
N-methylleucine allyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylleucine allyl ester is an organic compound belonging to the class of leucine derivatives. It is characterized by the presence of an allyl ester group attached to the leucine molecule, which is further modified by the addition of a methyl group on the nitrogen atom. This compound has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methylleucine allyl ester can be achieved through various methods. One common approach involves the esterification of N-methylleucine with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the use of methanol and trimethylchlorosilane as reagents . Another method involves the use of solid-phase aspartylation, where side chain protecting groups on aspartic acid residues are selectively removed and derivatized with a glycosylamine to afford the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-methylleucine allyl ester undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine and water are commonly used for the oxidation of allyl esters.
Reduction: Lithium aluminum hydride is a widely used reducing agent for ester reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: α,β-unsaturated ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methylleucine allyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-methylleucine allyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-methylleucine allyl ester can be compared with other leucine derivatives and amino acid esters:
N-methylleucine: Similar in structure but lacks the allyl ester group.
Leucine methyl ester: Contains a methyl ester group instead of an allyl ester group.
N-alkyl-β-amino acids: Structurally similar but with variations in the alkyl and ester groups.
The uniqueness of this compound lies in its specific combination of the allyl ester and N-methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
prop-2-enyl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C10H19NO2/c1-5-6-13-10(12)9(11-4)7-8(2)3/h5,8-9,11H,1,6-7H2,2-4H3/t9-/m0/s1 |
InChI-Schlüssel |
VCTNWGXCZJDXOL-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OCC=C)NC |
Kanonische SMILES |
CC(C)CC(C(=O)OCC=C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















